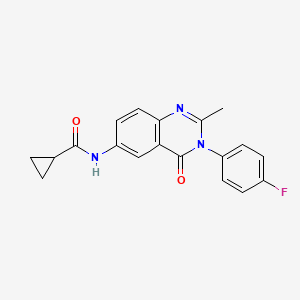
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H16FN3O2 and its molecular weight is 337.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for various biological activities. The presence of the 4-fluorophenyl group and cyclopropanecarboxamide moiety contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN3O2 |
| Molecular Weight | 303.31 g/mol |
| CAS Number | Not available |
Research indicates that quinazoline derivatives possess diverse mechanisms of action, including:
- Inhibition of Kinases : Many quinazoline derivatives inhibit various kinases involved in cancer progression. The specific compound under discussion has been noted for its potential as a JNK (c-Jun N-terminal kinase) inhibitor, which plays a crucial role in cell proliferation and survival .
- Antimicrobial Activity : Quinazoline derivatives have shown promising antimicrobial properties against a range of pathogens. The compound's structure suggests it may exhibit similar effects, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro Studies : Research involving various cancer cell lines has shown that quinazoline derivatives can induce apoptosis and inhibit cell migration. The specific compound's ability to target JNK pathways may enhance its efficacy in treating cancers that exhibit JNK-mediated resistance .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of quinazoline derivatives:
- Bacterial Inhibition : Compounds structurally related to the target compound have been tested against gram-positive and gram-negative bacteria, showing varying degrees of antibacterial activity. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Klebsiella pneumoniae and Escherichia coli .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of a series of quinazoline derivatives on melanoma cells. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through JNK pathway modulation .
- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties of quinazoline derivatives against fungal infections. The findings revealed significant antifungal activity against Aspergillus fumigatus, suggesting that modifications to the quinazoline structure could enhance efficacy against resistant strains .
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-11-21-17-9-6-14(22-18(24)12-2-3-12)10-16(17)19(25)23(11)15-7-4-13(20)5-8-15/h4-10,12H,2-3H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCWTBHYXQDBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3CC3)C(=O)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














